molecular formula C20H16ClN3O B3036258 1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-90-3

1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B3036258
CAS RN: 339026-90-3
M. Wt: 349.8 g/mol
InChI Key: BJOHBKAPRWEZEA-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (CBM) is a heterocyclic aromatic compound that has been of interest to scientists due to its potential applications in medicinal chemistry. CBM has been studied extensively in recent years, with its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions being the focus of numerous studies.

Scientific Research Applications

Synthesis and Structural Studies

1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine belongs to the imidazo[4,5-b]pyridine class of compounds. Research has focused on synthesizing various substituted imidazo[4,5-b]pyridines due to their significant structural and chemical properties. For instance, Yutilov et al. (2006) reported the synthesis of 1- and 3-substituted imidazo[4,5-b]pyridin-2-ones, highlighting the versatility in synthesizing diverse derivatives of imidazo[4,5-b]pyridines (Yutilov, Smolyar, & Lomov, 2006). Similarly, Lorenc et al. (2008) conducted a study on the molecular structure and vibrational spectra of various methyl derivatives of 1H-imidazo[4,5-b]pyridine, providing valuable insights into their structural characteristics (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Biological and Pharmacological Potential

The imidazo[4,5-b]pyridine framework is a critical component in many bioactive molecules. Research by Banda et al. (2016) on 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives has demonstrated their potential antimicrobial and anticancer activities, suggesting the therapeutic applications of these compounds (Banda, Gautham, Pillalamarri, Chavva, & Banda, 2016). Additionally, Kwong et al. (2019) explored imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential, indicating the possibility of these compounds being used in treating neurological disorders (Kwong, Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

Chemical Applications

Apart from biological activities, imidazo[4,5-b]pyridine derivatives have been studied for their chemical applications. For example, Saady et al. (2021) evaluated imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel, revealing their potential in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Environmental Considerations

The eco-friendly synthesis of imidazo[4,5-b]pyridines is also an area of interest. Kale et al. (2009) reported an environmentally benign methodology for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridine in water, showcasing the potential for sustainable production methods (Kale, Shaikh, Jadhav, & Gill, 2009).

properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-14-7-9-16(10-8-14)20-23-19-18(6-3-11-22-19)24(20)25-13-15-4-2-5-17(21)12-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOHBKAPRWEZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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